molecular formula C8H12N2O2 B2907952 1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1052668-36-6

1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2907952
CAS No.: 1052668-36-6
M. Wt: 168.196
InChI Key: WGUJIFSGTIEUPS-UHFFFAOYSA-N
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Description

1-Methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based organic compound characterized by a methyl group at position 1, an isopropyl (propan-2-yl) group at position 5, and a carboxylic acid moiety at position 3 of the pyrazole ring. Its molecular formula is C₈H₁₂N₂O₂, with a molecular weight of 168.20 g/mol. This compound serves as a versatile scaffold in medicinal chemistry and materials science due to its structural adaptability and functional groups, which enable diverse derivatization . Pyrazole derivatives are widely explored for their biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from 1-methyl-1H-pyrazole-5-amine, the compound can be synthesized through a series of steps including amination, reduction, esterification, and condensation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and chemical behavior of pyrazole derivatives is highly influenced by substituent patterns. Below is a comparative analysis of key analogs:

Compound Name CAS Number Molecular Formula Substituents Melting Point Key Applications/Notes
1-Methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid - C₈H₁₂N₂O₂ 1-Me, 5-iPr, 3-COOH Not reported Versatile scaffold for drug discovery
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid 139755-99-0 C₈H₁₂N₂O₂ 1-Me, 3-Pr, 5-COOH Not reported Intermediate in PDE inhibitor synthesis
1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid 3191-87-5 C₁₃H₁₄N₂O₂ 1-Ph, 5-iPr, 3-COOH Not reported Life science research (American Elements)
3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid 859851-00-6 C₉H₈N₂O₃ 1-Me, 3-furan-2-yl, 5-COOH Not reported Heterocyclic building block
1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid 5744-59-2 C₇H₁₀N₂O₂ 1-Et, 5-Me, 3-COOH Not reported Structural analog with lower lipophilicity

Key Observations :

  • Substituent Effects: The isopropyl group at position 5 (target compound) enhances steric bulk and lipophilicity compared to linear alkyl chains (e.g., propyl in CAS 139755-99-0) . Aromatic vs.
  • Carboxylic Acid Position : Derivatives with the carboxylic acid at position 3 (common in all listed compounds) are preferred for coordination chemistry and salt formation, enhancing bioavailability .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic yield of 1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, cyclization, and carboxylation. Key factors include:

  • Reaction Conditions : Temperature control (e.g., 60–80°C for cyclization) and pH adjustments to stabilize intermediates. Evidence from pyrazole syntheses highlights the use of anhydrous solvents (e.g., DMF) and inert atmospheres to prevent side reactions .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, as shown in analogous pyrazole syntheses .
  • Purification : Column chromatography or recrystallization to isolate the final product with ≥95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl at N1, isopropyl at C5) via chemical shifts and splitting patterns. For example, the carboxylic acid proton typically appears as a broad singlet near δ 12–14 ppm .
  • IR Spectroscopy : Identify the carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ at m/z 231.15 for C₉H₁₄N₂O₂) .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in aqueous buffers (pH 7.4). Evidence from pyrazole derivatives shows solubility enhancement via sodium salt formation (e.g., neutralization with NaOH) .
  • Surfactants : Non-ionic surfactants like Tween-80 (0.1–1% v/v) can stabilize hydrophobic derivatives in biological media .

Q. What methods ensure high purity for pharmacological studies?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) achieve >98% purity. Monitor at λ = 254 nm .
  • Elemental Analysis : Validate stoichiometry (e.g., C: 58.3%, H: 6.1%, N: 12.2%) to confirm absence of solvent residues .

Q. What are the recommended storage conditions to prevent degradation?

  • Methodological Answer :

  • Temperature : Store at –20°C in airtight, amber vials to avoid photodegradation .
  • Desiccants : Use silica gel packs to minimize hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :

  • Substituent Modulation : Replace the isopropyl group (C5) with bulkier alkyl chains (e.g., tert-butyl) to assess steric effects on target binding. Analogous pyrazole studies show increased anti-inflammatory activity with electron-withdrawing groups at C3 .
  • Bioisosteres : Substitute the carboxylic acid with tetrazole or sulfonamide groups to improve metabolic stability while retaining hydrogen-bonding capacity .

Q. What computational tools predict binding modes of this compound with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2). Focus on the carboxylic acid’s role in coordinating active-site metal ions .
  • MD Simulations : GROMACS-based trajectories (100 ns) evaluate conformational stability in binding pockets .

Q. How should conflicting spectral data from synthetic batches be resolved?

  • Methodological Answer :

  • Contamination Checks : Compare ¹H NMR with reference spectra (e.g., PubChem CID 14135246) to detect impurities like unreacted starting materials .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; for example, distinguish between regioisomers by correlating pyrazole ring protons .

Q. Which advanced analytical methods quantify trace impurities in bulk samples?

  • Methodological Answer :

  • LC-MS/MS : Detect sub-0.1% impurities using MRM (multiple reaction monitoring) modes. Calibrate with spiked standards of common byproducts (e.g., methyl ester derivatives) .
  • XRD : Single-crystal X-ray diffraction confirms regiochemistry and rules out polymorphic contaminants .

Q. What safety protocols mitigate risks during large-scale synthesis?

  • Methodological Answer :
  • Ventilation : Use fume hoods with ≥100 ft/min airflow to handle volatile intermediates (e.g., acid chlorides) .
  • PPE : Nitrile gloves and polycarbonate goggles are mandatory; evidence from pyrazole syntheses notes skin irritation risks .

Properties

IUPAC Name

1-methyl-5-propan-2-ylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5(2)7-4-6(8(11)12)9-10(7)3/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUJIFSGTIEUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052668-36-6
Record name 1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
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